

Comprehensive Characterization of C₁₂H₁₆O₃ Aldehyde Isomers in Drug Development

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Compound of Interest

Compound Name: 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

CAS No.: 721434-45-3

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Executive Summary

In pharmaceutical synthesis and impurity profiling, the molecular formula C₁₂H₁₆O₃ represents a critical chemical space containing several isomeric aldehydes used as intermediates, sensitizers, or bioactive fragments. While the nominal molecular weight is 208.25 g/mol, precise structural elucidation is required to distinguish between potent allergens (e.g., 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde) and benign synthetic precursors (e.g., alkoxybenzaldehydes).

This guide provides a rigorous analytical framework for the identification, differentiation, and validation of C₁₂H₁₆O₃ aldehyde derivatives. It synthesizes high-resolution mass spectrometry (HRMS) data, nuclear magnetic resonance (NMR) protocols, and chemical derivatization strategies to ensure absolute structural confidence.

Fundamental Molecular Data[1]

For high-precision applications such as mass spectrometry-based pharmacokinetics or impurity quantification, relying on average molecular weight is insufficient. The following data

establishes the baseline for analytical calibration.

Table 1: Physicochemical Constants for C₁₂H₁₆O₃

Parameter	Value	Notes
Molecular Formula	C ₁₂ H ₁₆ O ₃	
Average Molecular Weight	208.254 g/mol	Used for stoichiometric calculations.
Monoisotopic Mass	208.109944 Da	Essential for HRMS/Orbitrap analysis.
Elemental Composition	C: 69.21%, H: 7.74%, O: 23.05%	
Degree of Unsaturation	5	Indicates presence of 1 aromatic ring + 1 carbonyl (aldehyde) or equivalent rings/double bonds.

Structural Isomer Landscape

The C₁₂H₁₆O₃ formula accommodates multiple aldehyde isomers with distinct reactivity profiles. In drug development, distinguishing these is vital due to their varying toxicological potentials.

Primary Candidates of Interest

- 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde
 - Relevance: A known contact allergen and sensitizer often found in phenolic resin residues. [\[1\]](#)
 - Structural Feature: Sterically hindered phenol with a reactive hydroxymethyl group.
- 3-Methoxy-4-(3-methylbutoxy)benzaldehyde
 - Relevance: Synthetic intermediate for ether-linked pharmacophores.

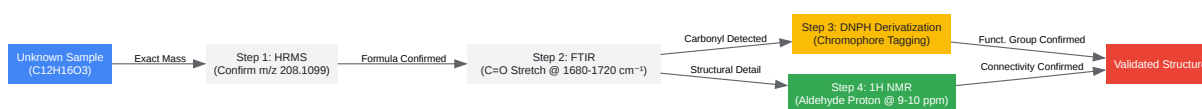
- Structural Feature: Para-substituted ether chain.
- 5-Isopropyl-2,4-dimethoxybenzaldehyde
 - Relevance: Precursor in the synthesis of polyketide analogs.

Analytical Workflow: Structural Elucidation

As a Senior Application Scientist, I recommend a "Triangulated Verification" approach. This method prevents false positives common in single-method analysis (e.g., confusing an ester isomer with an aldehyde).

Diagram 1: Triangulated Analytical Workflow

Caption: A self-validating workflow for confirming C₁₂H₁₆O₃ aldehyde identity using MS, Derivatization, and NMR.



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Detailed Experimental Protocols

Protocol A: Chemical Verification via DNPH

Derivatization

Objective: To definitively prove the presence of the aldehyde moiety in the C₁₂H₁₆O₃ candidate, distinguishing it from isomeric esters or ketones.

Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with aldehydes to form a stable hydrazone precipitate, shifting the molecular weight and UV absorption profile.

Reagents:

- 2,4-DNPH solution (Brady's reagent).
- Ethanol (HPLC grade).
- Recrystallization solvent (Ethanol/Water).

Step-by-Step Methodology:

- Preparation: Dissolve 50 mg of the C₁₂H₁₆O₃ unknown in 2 mL of ethanol.
- Reaction: Add 2 mL of freshly prepared 2,4-DNPH solution dropwise.
- Observation: A rapid formation of a yellow-orange precipitate indicates a positive result for a carbonyl group.
- Isolation: Filter the precipitate and wash with cold ethanol (2 x 5 mL).
- Validation (Critical Step): Dry the solid and perform MS analysis.
 - Expected Mass Shift:
 - Reaction:
 - Product Formula:
 - Target MW: ~388.37 g/mol .
 - Note: If the mass shift matches, the aldehyde functionality is confirmed.

Protocol B: ¹H NMR Differentiation Strategy

Objective: To distinguish between the specific isomers (e.g., 5-tert-butyl vs. alkoxy variants).

- Solvent: Dissolve 10 mg of sample in 0.6 mL
- Acquisition: Run a standard proton sequence (16 scans minimum).

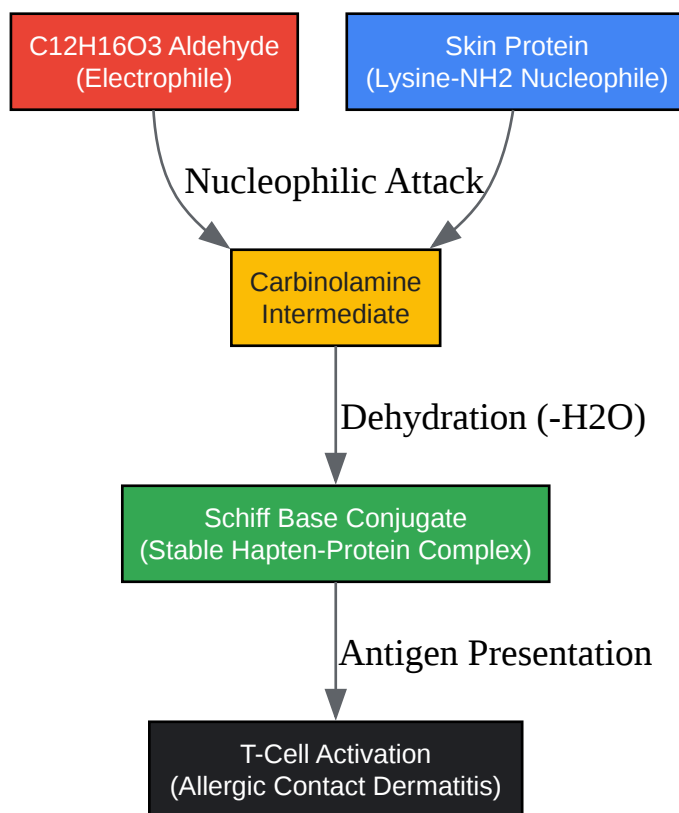
- Diagnostic Signals:
 - Aldehyde Proton (-CHO): Look for a singlet between 9.5 – 10.5 ppm.
 - Differentiation: If the signal is a doublet, the aldehyde is adjacent to a proton (unlikely for the benzaldehyde derivatives discussed, but possible for side-chain aldehydes).
 - Aromatic Region (6.5 – 8.0 ppm):
 - 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde:[1] Will show two aromatic protons with meta-coupling (small J value ~2 Hz) or para-coupling depending on substitution pattern.
 - Aliphatic Region:
 - Tert-butyl group: A massive singlet (9H) around 1.3 – 1.4 ppm.
 - Methoxy groups: Sharp singlets (3H) around 3.8 – 4.0 ppm.

Case Study: Sensitization Mechanism of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde[2]

In drug safety assessment, this specific C₁₂H₁₆O₃ isomer is significant because it can act as a hapten. The aldehyde group reacts with skin proteins (lysine residues) to form Schiff bases, triggering an immune response.

Diagram 2: Hapten-Protein Conjugation Pathway

Caption: Mechanism of action for the sensitization potential of reactive C₁₂H₁₆O₃ aldehydes.



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References

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Sources

- [1. Buy 5-Tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde | 39117-96-9 \[smolecule.com\]](#)
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